N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes a benzoxazole moiety substituted with dimethyl groups and a nitrobenzamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Substitution Reactions: The dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling with Nitrobenzamide: The final step involves coupling the benzoxazole derivative with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
- N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-N’-(3-pyridinylcarbonyl)thiourea
Uniqueness
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is unique due to the presence of both the benzoxazole and nitrobenzamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O4/c1-13-11-19-21(12-14(13)2)30-23(25-19)16-4-7-18(8-5-16)24-22(27)17-6-9-20(26(28)29)15(3)10-17/h4-12H,1-3H3,(H,24,27) |
InChI Key |
QUPOWUDSZYRQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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